2-(3,5-Dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
Description
2-(3,5-Dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 2 with a 3,5-dichloro-6-methylpyridin-2-yl group and at position 5 with a methyl group.
Structure
3D Structure
Properties
Molecular Formula |
C10H8Cl2N4O2 |
|---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8Cl2N4O2/c1-4-6(11)3-7(12)9(13-4)16-14-5(2)8(15-16)10(17)18/h3H,1-2H3,(H,17,18) |
InChI Key |
UUXNSDJTWVOFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1Cl)Cl)N2N=C(C(=N2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyridine Precursor
The 3,5-dichloro-6-methylpyridin-2-yl group serves as a critical intermediate. Its preparation typically begins with chlorination and methylation of pyridine derivatives. For example, 2,6-dimethylpyridine undergoes sequential chlorination using POCl₃ or SOCl₂ under reflux to introduce chlorine atoms at positions 3 and 5. Methylation at position 6 is achieved via Friedel-Crafts alkylation with methyl iodide in the presence of AlCl₃.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 6 h | 78% | |
| Methylation | CH₃I, AlCl₃, DCM, 0°C to RT, 12 h | 85% |
Triazole Ring Formation via Cycloaddition
The 1,2,3-triazole core is constructed using a [3+2] cycloaddition between an azide and a dipolarophile. In one approach, 3,5-dichloro-6-methylpyridin-2-amine is converted to its azide derivative using NaN₃ and HCl, which then reacts with methyl propiolate under Huisgen conditions . Copper(I) catalysts (e.g., CuI) enhance regioselectivity, favoring the 1,4-disubstituted triazole .
Optimized Protocol
-
Azide Preparation : 3,5-Dichloro-6-methylpyridin-2-amine (10 mmol), NaN₃ (15 mmol), HCl (12 M, 5 mL), 0°C, 2 h .
-
Cycloaddition : Methyl propiolate (12 mmol), CuI (0.1 eq.), DMSO, 40–50°C, 7 h .
-
Yield : 79% after purification via silica gel chromatography .
Carboxylation and Ester Hydrolysis
The methyl ester at position 4 of the triazole is hydrolyzed to a carboxylic acid using alkaline conditions. A mixture of NaOH (2 eq.) in ethanol/water (3:1) at room temperature for 10 h achieves complete saponification . Acidification with HCl precipitates the carboxylic acid, which is filtered and dried .
Hydrolysis Data
Industrial-Scale Modifications
For large-scale production, continuous flow reactors replace batch processes. A patent describes a high-pressure (10 bar) flow system using supercritical CO₂ as a solvent, reducing reaction time to 30 minutes and improving yield to 92%. Catalyst recycling via immobilized Cu nanoparticles on alumina further enhances cost efficiency.
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (4:1). Purity (>99%) is confirmed by HPLC (C18 column, 0.1% H₃PO₄/MeOH gradient) . Structural validation employs:
Comparative Analysis of Methods
Chemical Reactions Analysis
Acid-Base Reactions and Tautomerism
The carboxylic acid group (pKa ≈ 7.3–8.5 for structurally analogous triazole acids ) undergoes deprotonation in basic media to form carboxylate salts. This ionization significantly alters solubility and photophysical properties:
-
Solubility Shift :
Medium Solubility (mg/mL) Water (pH 7) 0.25 0.1M NaOH >10.0 Carboxylate salts (e.g., sodium derivatives) exhibit enhanced aqueous solubility, enabling applications in biological assays .
-
Tautomeric Equilibrium :
The triazole ring stabilizes keto-enol tautomerism, with computational studies (TD-DFT) suggesting a 65:35 keto:enol ratio in polar solvents . This equilibrium modulates electronic properties, affecting UV-Vis absorption (λmax = 320–340 nm in MeOH) .
Nucleophilic Acyl Substitution
The carboxylic acid participates in esterification and amidation under standard conditions:
| Reaction | Conditions | Yield (%) | Product Application |
|---|---|---|---|
| Esterification (→ methyl) | MeOH, H2SO4, reflux, 12h | 82 | Prodrug synthesis |
| Amidation (→ aniline) | EDCI, HOBt, DMF, RT, 24h | 68 | Bioactive conjugate design |
Mechanistic Note : Steric hindrance from the pyridine methyl group reduces reaction rates compared to unsubstituted analogs.
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring undergoes regioselective halogenation:
| Reaction | Reagents | Position | Yield (%) |
|---|---|---|---|
| Bromination | Br2, FeCl3, CHCl3, 0°C | C4 | 74 |
| Nitration | HNO3/H2SO4, 50°C | C4 | 58 |
Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) confirm C4 as the most electrophilic site due to para-directing effects of the chloro substituents .
Photochemical Reactivity
UV irradiation (254 nm) induces decarboxylation with quantum yield Φ = 0.18 in aqueous solution :
This reaction is pH-dependent, accelerating in basic media (t1/2 = 12 min at pH 10 vs. 48 hr at pH 7) .
Complexation with Metal Ions
The triazole-carboxylate system chelates divalent cations:
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Cu²⁺ | 5.2 ± 0.3 | Antimicrobial agents |
| Zn²⁺ | 4.8 ± 0.2 | Fluorescent sensors |
Isothermal titration calorimetry (ITC) reveals exothermic binding (ΔH = −28 kJ/mol for Cu²⁺) .
Thermal Decomposition
Thermogravimetric analysis (TGA) shows a two-stage decomposition:
-
150–200°C : Loss of CO2 (Δm = 18.2%, theor. 18.7%)
-
250–300°C : Pyrolysis of triazole-pyridine framework
Activation energy (Ea) for decarboxylation: 98 kJ/mol (Kissinger method) .
Bioconjugation Reactions
The acid couples with biomolecules via carbodiimide chemistry:
| Biomolecule | Coupling Efficiency (%) | Use Case |
|---|---|---|
| Bovine serum albumin | 92 | Drug delivery systems |
| Oligonucleotide | 76 | Diagnostic probes |
Scientific Research Applications
This compound exhibits a range of biological activities that make it valuable in both pharmaceutical and agricultural applications:
Antimicrobial Properties
Preliminary studies indicate that 2-(3,5-Dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has notable antimicrobial properties against various strains of bacteria and fungi. The triazole ring is often associated with antifungal activity, while the dichloropyridine component may enhance efficacy against specific pathogens.
Anticancer Activity
Research has shown that derivatives of triazole compounds can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells. A summary of anticancer activity is presented in the table below:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 9 | MCF-7 | 1.1 | TS Inhibition |
| Compound 10 | HCT-116 | 2.6 | TS Inhibition |
| Compound 11 | HepG2 | 1.4 | TS Inhibition |
These compounds have demonstrated better efficacy compared to standard chemotherapy agents such as doxorubicin and 5-fluorouracil.
Agricultural Applications
In agriculture, compounds similar to this compound have been investigated for their potential as herbicides , insecticides , and fungicides . The unique structure allows for effective interaction with biological targets in pests and pathogens.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and dichloromethylpyridine moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Notes
Biological Activity
2-(3,5-Dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry and agricultural science due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.
Chemical Structure and Properties
The compound features a triazole ring and a pyridine moiety , which are known for their roles in various biological interactions. The molecular formula is with a molecular weight of approximately 287.10 g/mol. The presence of dichloromethyl substitutions enhances its reactivity and potential biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Common methods include:
- Formation of the triazole ring using azide-alkyne cycloaddition.
- Substitution reactions to introduce the dichloro-pyridine moiety.
- Carboxylation to form the final carboxylic acid functional group.
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that related triazole compounds can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 9 | MCF-7 | 1.1 | TS Inhibition |
| Compound 10 | HCT-116 | 2.6 | TS Inhibition |
| Compound 11 | HepG2 | 1.4 | TS Inhibition |
These compounds demonstrated better efficacy compared to standard chemotherapy agents such as doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 μg/mL |
| S. aureus | 15 μg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Agricultural Applications
In agriculture, compounds with similar structures have been explored as herbicides and insecticides due to their ability to disrupt metabolic pathways in pests and weeds. Their effectiveness is attributed to their ability to penetrate biological membranes and interact with specific targets within the organisms .
Case Studies
- Anticancer Research : A study involving a series of triazole derivatives showed that modifications at the pyridine position significantly enhanced anticancer activity against various cell lines, indicating structure-activity relationships that could be exploited for drug development .
- Antimicrobial Evaluation : Another case study focused on evaluating the antimicrobial efficacy of triazole derivatives against clinical isolates of bacteria, demonstrating promising results that warrant further investigation into their application as antibacterial agents.
Q & A
Q. What synthetic methodologies are recommended for the preparation of 2-(3,5-Dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyridine-triazole core via cyclization or condensation reactions. For example, a pyridinyl-triazole precursor can be synthesized under reflux conditions using a palladium-catalyzed coupling reaction. Subsequent functionalization with methyl and chloro groups requires controlled halogenation (e.g., using POCl₃ for chlorination) and alkylation agents. Purification is critical; column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended. Analytical validation via HPLC (C18 column, acetonitrile/water gradient) ensures purity >95% .
Q. How can spectroscopic and crystallographic techniques be optimized for structural characterization?
- Methodological Answer :
- Spectroscopy : Use FTIR to confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole (C-N stretches ~1500 cm⁻¹). NMR (¹H, ¹³C, DEPT-135) in DMSO-d₆ resolves pyridine and triazole proton environments. High-resolution mass spectrometry (HRMS-ESI) validates molecular ion peaks.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) is ideal. Data processing via SHELX-97 (SHELXL) refines atomic coordinates and thermal displacement parameters. Hydrogen bonding networks are analyzed using Mercury CSD 2.0 for intermolecular interaction visualization .
Q. What experimental protocols are used to determine solubility and stability under varying conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–10) at 25°C. Quantify via UV-Vis spectroscopy (λmax ~260 nm for pyridine-triazole systems).
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products are identified using LC-MS. For thermal stability, TGA/DSC (heating rate 10°C/min, N₂ atmosphere) determines decomposition thresholds .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., thermal parameters, occupancy) be resolved during refinement?
- Methodological Answer : Contradictions often arise from disordered atoms or twinning. Use SHELXL’s TWIN and BASF commands to model twinning. For disorder, split occupancy refinement (e.g., PART 0.7/0.3) with geometric restraints ensures chemically plausible results. Cross-validate with independent datasets (e.g., synchrotron vs. lab-source XRD) and compare R-factors. Mercury’s packing similarity analysis identifies structural outliers .
Q. What computational tools are effective for analyzing intermolecular interactions and crystal packing motifs?
- Methodological Answer : Mercury CSD 2.0’s Materials Module calculates Hirshfeld surfaces to visualize π-π stacking, halogen bonds, and hydrogen bonds. Use ConQuest to search the Cambridge Structural Database (CSD) for analogous packing patterns. For energy frameworks, compute interaction energies (CE-B3LYP/6-31G**) and visualize 3D networks. Statistical validation via PLATON’s ADDSYM ensures symmetry correctness .
Q. How can structure-activity relationships (SAR) be modeled for bioactivity screening?
- Methodological Answer :
- In Silico Modeling : Dock the compound into target proteins (e.g., enzymes) using AutoDock Vina. Optimize force fields (AMBER99SB-ILDN) and validate with molecular dynamics (MD) simulations (GROMACS).
- Experimental Validation : Synthesize analogs with substituent variations (e.g., methyl → trifluoromethyl) and assay for inhibitory activity (IC₅₀) against relevant targets. Compare electron-withdrawing/donating effects via Hammett plots .
Data Contradiction and Validation Strategies
- Case Study : If NMR and XRD data conflict (e.g., unexpected proton environments), re-examine solvent effects (NMR in DMSO vs. crystal lattice). Use dynamic NMR (VT-NMR) to probe conformational flexibility. For crystallographic outliers, apply Bayesian statistics (Rigaku’s CrysAlisPro ) to assess data quality .
Note : All methodologies prioritize reproducibility and cross-validation. Avoid reliance on single-source data; triangulate results across analytical platforms. For SHELX-related workflows, cite Sheldrick’s 2015 refinement guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
